molecular formula C23H23ClFN5OS B2600800 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-06-4

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2600800
CAS No.: 898368-06-4
M. Wt: 471.98
InChI Key: YHQKNDTYMFCGLZ-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic organic compound of significant interest in medicinal chemistry research, particularly in the context of central nervous system (CNS) disorders. Its molecular architecture, featuring a piperazine linker between fluorophenyl and chlorophenyl groups and a fused thiazolotriazole system, is characteristic of ligands designed to target neurotransmitter receptors. Structural analogs within this chemical class have demonstrated high affinity and activity as multi-target agents, specifically at serotonin (5-HT 1A ) and dopamine (D 2 ) receptors , which are pivotal in the regulation of mood, cognition, and psychosis. This compound serves as a crucial chemical tool for investigating the pharmacological benefits of dual-receptor modulation, a strategy explored for the development of novel atypical antipsychotics with improved efficacy and reduced side-effect profiles . Researchers utilize this compound in vitro to study receptor binding kinetics, functional efficacy, and signaling pathways, and in vivo to build structure-activity relationship (SAR) models and assess behavioral effects in animal models of psychiatric disease, thereby contributing to the advancement of neuropsychiatric drug discovery.

Properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-3-5-16(24)6-4-15)29-13-11-28(12-14-29)18-9-7-17(25)8-10-18/h3-10,20,31H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQKNDTYMFCGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiazole intermediate, followed by the introduction of the triazole ring through cyclization reactions. The piperazine moiety can be introduced via nucleophilic substitution reactions, where the chlorophenyl and fluorophenyl groups are attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol would depend on its specific interactions with molecular targets. For instance, it could act by binding to specific receptors or enzymes, modulating their activity. The molecular pathways involved might include signal transduction pathways, where the compound influences cellular responses by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight* Notable Properties/Activities Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-ClPh, 4-FPh-piperazine, 2-ethyl ~500 (estimated) Hypothesized antimicrobial/CNS activity (based on analogs) N/A
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-ClPh-piperazine, 4-ethoxy-3-MeOPh, 2-methyl 579.08 High lipophilicity (ethoxy/methoxy groups); potential CNS penetration
5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-ClPh, 4-ethylpiperazine, 2-ethyl 487.99 Enhanced metabolic stability (ethyl group on piperazine)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole-triazole hybrid 4-ClPh, 4-FPh-triazole, methyl 634.08 Antimicrobial activity (vs. Staphylococcus aureus)

*Molecular weights estimated from provided formulas or calculated using standard atomic masses.

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Fluorophenyl Groups : The target compound’s 4-chlorophenyl and 4-fluorophenyl groups may enhance binding to hydrophobic pockets in target proteins, as seen in analogs with similar substituents . Chlorine’s electron-withdrawing nature could increase electrophilic interactions, while fluorine’s small size improves metabolic stability.
  • Piperazine Modifications: The 4-(4-fluorophenyl)piperazine in the target compound contrasts with the 4-ethylpiperazine in ’s analog.
  • Ethyl vs. Methyl Substituents : The 2-ethyl group in the target compound likely increases lipophilicity compared to methyl analogs, as observed in and . This could prolong half-life but reduce aqueous solubility .

Pharmacological Potential

  • Antimicrobial Activity : highlights the antimicrobial efficacy of chloro- and fluorophenyl-substituted thiazoles, suggesting the target compound may exhibit similar properties .
  • CNS Applications : Piperazine-containing analogs () are often explored for neuropsychiatric applications due to their affinity for 5-HT or D2 receptors .

Biological Activity

The compound 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , also referred to by its chemical structure, is of significant interest in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure that includes a thiazolo-triazole core, piperazine moiety, and chlorophenyl and fluorophenyl substituents. The biological activity of this compound is primarily attributed to its interactions with various biological targets, which can be explored through various assays and studies.

PropertyValue
Molecular Formula C25H21ClFN5O2S
Molecular Weight 510.0 g/mol
CAS Number 887220-70-4
Density Not available
Boiling Point Not available
Melting Point Not available

The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The presence of the piperazine ring suggests potential interactions with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in the treatment of psychiatric disorders such as depression and anxiety.

Interaction with Biological Targets

Research indicates that compounds similar to this one exhibit significant binding affinity to serotonin receptors. The chlorophenyl and fluorophenyl groups may enhance lipophilicity and receptor binding, thereby increasing the compound's efficacy. Studies have shown that modifications in these substituents can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds. For example:

  • Antiproliferative Activity : Compounds with similar thiazolo-triazole structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Some derivatives exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Key findings include:

  • Efficacy in Animal Models : In models of anxiety and depression, compounds similar to this one have shown significant reductions in behavioral symptoms when administered at specific dosages.
  • Toxicity Profile : Initial toxicity assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

  • Case Study on Antidepressant Activity :
    • A study evaluated the antidepressant-like effects of a structurally similar compound in a rat model. Results indicated that administration led to significant reductions in despair behavior in the forced swim test, suggesting potential for clinical application in mood disorders.
  • Case Study on Anticancer Effects :
    • Research focused on the anticancer properties of a derivative featuring a similar thiazolo-triazole framework demonstrated effective inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.

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